

A Comprehensive Technical Guide to the Physical and Chemical Properties of Piretanide-d4

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of **Piretanide-d4**, a deuterated analog of the loop diuretic Piretanide. This guide is intended to serve as a technical resource, offering detailed data, experimental methodologies, and a visualization of the parent compound's mechanism of action to support research and development activities.

Introduction to Piretanide-d4

Piretanide-d4 is the deuterium-labeled version of Piretanide, a potent loop diuretic used in the management of hypertension and edema.[1][2][3] Deuterated compounds like **Piretanide-d4** are valuable tools in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where they serve as internal standards for the accurate quantification of the parent drug, Piretanide. The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled compound without significantly altering its chemical properties.

Physical and Chemical Data

The core physical and chemical properties of **Piretanide-d4** are summarized in the tables below. This data is essential for a variety of applications, including formulation development,



analytical method development, and metabolic research.

Table 1: General and Chemical Properties of Piretanide-d4

Property	Value	Source
IUPAC Name	4-phenoxy-3-sulfamoyl-5- (2,2,5,5-tetradeuteriopyrrolidin- 1-yl)benzoic acid	PubChem[4]
Synonyms	Arelix-d4, Arlix-d4, Diumax-d4, Eurelix-d4	Clearsynth[5]
CAS Number	1246816-90-9	Clearsynth[5], PubChem[4]
Molecular Formula	C17H14D4N2O5S	Clearsynth[5]
Molecular Weight	366.42 g/mol	Clearsynth[5], PubChem[4]
Exact Mass	366.11874984 Da	PubChem[4]
Appearance	White Solid	Pharmaffiliates[6]

Table 2: Computed Physicochemical Properties of Piretanide-d4

Property	Value	Source
XLogP3-AA	2.2	PubChem[4]
Hydrogen Bond Donor Count	2	PubChem[4]
Hydrogen Bond Acceptor Count	7	PubChem[7]
Rotatable Bond Count	5	PubChem[7]
Topological Polar Surface Area	118 Ų	PubChem[7]

Table 3: Solubility and Storage of Piretanide (as a proxy for Piretanide-d4)



Property	Value	Source
Solubility	DMSO: 250 mg/mL (689.85 mM)	GlpBio
Storage Temperature	2-8°C (Refrigerator)	Pharmaffiliates[6]
Long-term Storage (Stock Solution)	-80°C (up to 6 months), -20°C (up to 1 month)	MedChemExpress[8], GlpBio

Experimental Protocols

The characterization of **Piretanide-d4** relies on a suite of analytical techniques. Below are detailed methodologies for key experiments relevant to determining its properties.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of **Piretanide-d4** and for its quantification in various matrices.

- Objective: To separate Piretanide-d4 from its non-deuterated counterpart and any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A μ-Bondapak C18 column is a suitable choice for separation.[9]
- Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 70:30:1 (v/v/v) has been shown to be effective for the separation of Piretanide and its degradants.[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.[9]
- Detection: UV detection at a wavelength of 275 nm is appropriate for monitoring the elution of Piretanide-d4.[9]
- Sample Preparation: A stock solution of **Piretanide-d4** is prepared in a suitable solvent, such as DMSO, and then diluted with the mobile phase to the desired concentration.



3.2. Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of **Piretanide-d4**.

- Objective: To verify the molecular weight of Piretanide-d4 and to determine the extent of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (qTOF) instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Method:
 - A dilute solution of Piretanide-d4 is infused into the mass spectrometer.
 - The instrument is operated in positive or negative ion mode to generate protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions.
 - The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
 - Tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns, which can be compared to the fragmentation of unlabeled Piretanide to confirm the location of the deuterium labels.[10]
- 3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of **Piretanide-d4**.

- Objective: To confirm the chemical structure and the positions of the deuterium atoms.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A small amount of Piretanide-d4 is dissolved in a deuterated solvent (e.g., DMSO-d6).



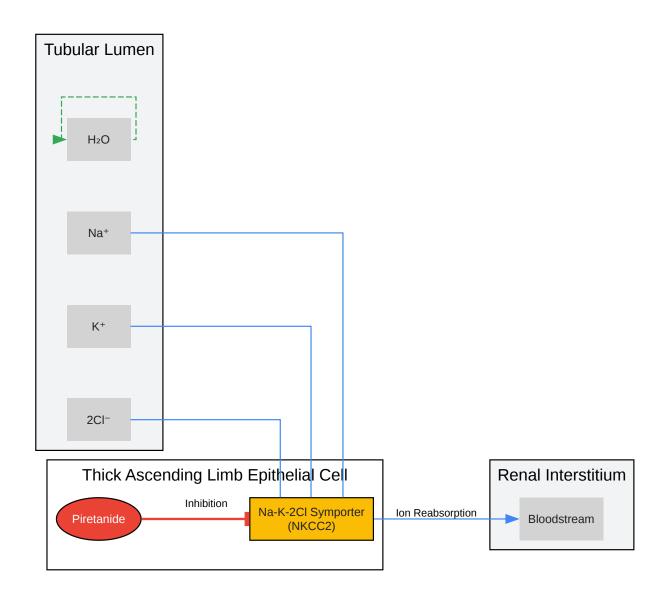
Experiments:

- ¹H NMR: The absence of signals at specific chemical shifts corresponding to the pyrrolidinyl protons in the spectrum of unlabeled Piretanide would confirm the successful incorporation of deuterium.
- ¹³C NMR: The carbon signals adjacent to the deuterium atoms may show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift.
- ²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the molecule, providing direct evidence of labeling.

Mechanism of Action of Piretanide

Piretanide, the parent compound of **Piretanide-d4**, is a loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2][11] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[11] The increased concentration of these ions in the tubular fluid leads to an osmotic effect, drawing water into the tubules and increasing urine output.[2][12]





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Caption: Mechanism of action of Piretanide in the thick ascending limb of the Loop of Henle.

Conclusion

Piretanide-d4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. This guide provides a centralized resource of its key physical and chemical properties, along with standardized experimental protocols for its analysis. The provided data



and methodologies are intended to facilitate the design and execution of studies involving Piretanide and its deuterated analog.

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